![molecular formula C18H19NO4 B2947578 [1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate CAS No. 318959-02-3](/img/structure/B2947578.png)

[1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

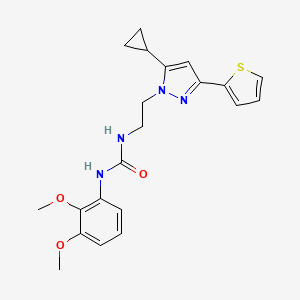

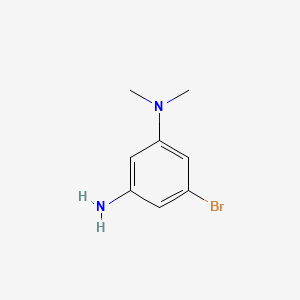

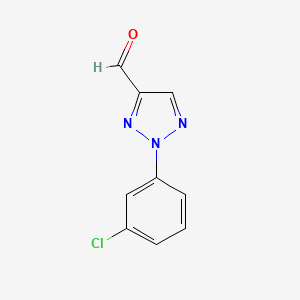

“[1-(acetylamino)-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate” is a chemical compound with the molecular formula C18H19NO4 . It is also known by its synonyms “this compound” and "[(1S,2R)-1-acetamido-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methyl acetate" .

Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 524.5±49.0 °C, a predicted density of 1.24±0.1 g/cm3, and a predicted pKa of 14.73±0.40 .Scientific Research Applications

Synthesis and Characterization

Chemical Synthesis Techniques

Research on similar compounds, such as 3-amino-1H-benzo[f]chromenes, reveals advancements in synthetic methods. For instance, α-functionalized ketene N,S-acetals have been used as two-carbon synthons in reactions with 1,2-naphthoquinone 1-methide, showcasing a [4+2] cycloaddition process. Quantum-chemical methods helped study the synchronicity of the Diels–Alder reaction, indicating a potential pathway for creating structurally related compounds (Lukashenko et al., 2020).

Copper-Mediated Synthesis

Another study highlights the copper acetate mediated synthesis of sulfonyl chromen-4-ones, showcasing an efficient and facile transformation of sulfonylacetylenes with salicylic acids. This method underscores the versatility of metal-catalyzed reactions in creating chromene derivatives, which could be analogous to the compound of interest (Chang et al., 2018).

Crystal Structure Analysis

- X-ray Crystallography: The structural characterization of chromene derivatives through X-ray crystallography provides essential insights into their molecular geometry and potential intermolecular interactions. A study on isomeric 2-(2,4,4-trimethyl-3,4-dihydro-2H-benzo[h]chromen-2-yl)-1-naphthyl acetate and its analogs revealed details about their crystalline structure, offering clues to their reactivity and physical properties (Srinivasan et al., 2012).

Advanced Synthesis

- Ultrasound-assisted Synthesis: The application of ultrasound irradiation in the synthesis of 1H-benzo[f]chromene derivatives catalyzed by novel iron-based catalysts represents a rapid and efficient method under solvent-free conditions. This approach underscores the importance of green chemistry principles in the synthesis of complex organic molecules, potentially including derivatives of the compound (Sandaroos & Damavandi, 2013).

Properties

IUPAC Name |

[(1S,2R)-1-acetamido-2,3-dihydro-1H-benzo[f]chromen-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-11(20)19-18-14(9-22-12(2)21)10-23-16-8-7-13-5-3-4-6-15(13)17(16)18/h3-8,14,18H,9-10H2,1-2H3,(H,19,20)/t14-,18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBFQPZBFCTNKK-KSSFIOAISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(COC2=C1C3=CC=CC=C3C=C2)COC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H](COC2=C1C3=CC=CC=C3C=C2)COC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2947495.png)

![1-(2-chloropyridine-4-carbonyl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2947501.png)

![4-[4-(Difluoromethyl)-5-ethylpyrazol-1-yl]benzoic acid](/img/structure/B2947505.png)

![N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide](/img/structure/B2947506.png)

![Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate](/img/structure/B2947508.png)

![1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2947511.png)

![Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B2947518.png)